2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group, a trifluoromethyl group, and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The azabicyclohexane core provides a rigid framework that can interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in medicinal chemistry .
Properties
Molecular Formula |
C12H16F3NO4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
AYEFRRLUMIYRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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